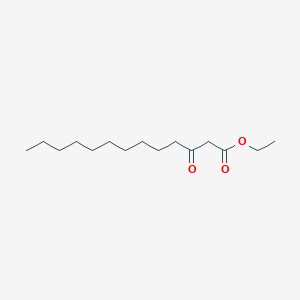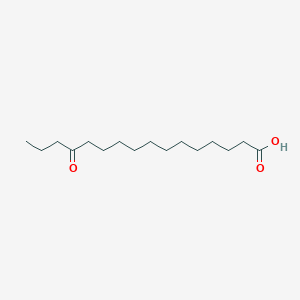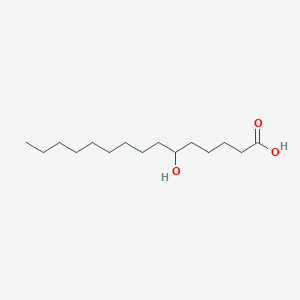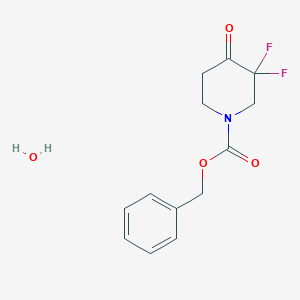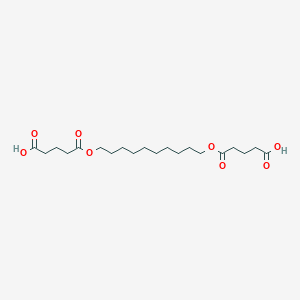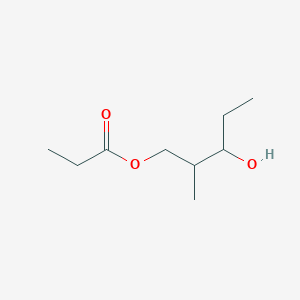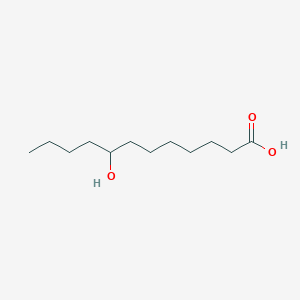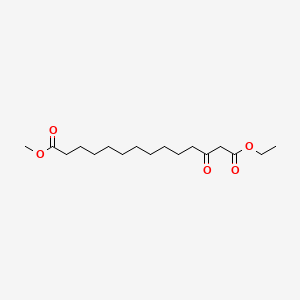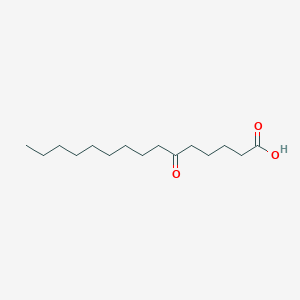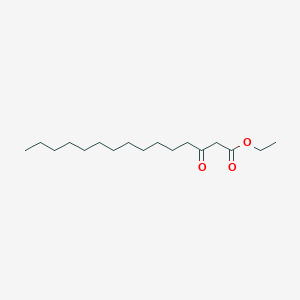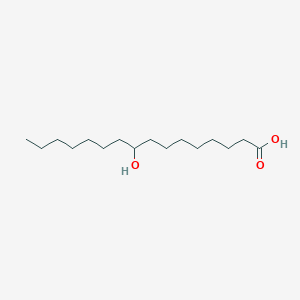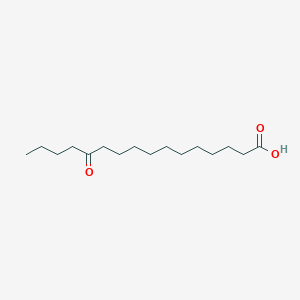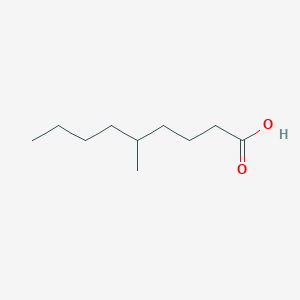
5-Methylnonanoic acid
Overview
Description
5-Methylnonanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by a nine-carbon aliphatic chain with a methyl group attached to the fifth carbon atom. This compound is a weakly acidic substance and is typically found in various natural sources, including some plant and animal fats .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnonanoic acid can be synthesized through several methods:
Oxidation of 5-Methylnonanol: This method involves the oxidation of 5-methylnonanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of this compound Esters: Esters of this compound, such as methyl or ethyl esters, can be hydrolyzed under acidic or basic conditions to yield the free acid.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of its esters, which are more readily available. The esters can be synthesized through the esterification of 5-methylnonanol with methanol or ethanol in the presence of an acid catalyst .
Chemical Reactions Analysis
Types of Reactions
5-Methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield 5-methylnonanol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions such as esterification and amidation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acid catalysts for esterification, such as sulfuric acid, and amine reagents for amidation.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: 5-Methylnonanol.
Substitution: Esters and amides.
Scientific Research Applications
5-Methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the production of plasticizers, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 5-methylnonanoic acid involves its interaction with various molecular targets and pathways. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The compound interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
Nonanoic Acid: A nine-carbon fatty acid without the methyl group at the fifth position.
Octanoic Acid: An eight-carbon fatty acid.
Decanoic Acid: A ten-carbon fatty acid.
Uniqueness
5-Methylnonanoic acid is unique due to the presence of the methyl group at the fifth carbon, which influences its physical and chemical properties. This structural difference affects its reactivity and interactions with other molecules, making it distinct from other medium-chain fatty acids .
Properties
IUPAC Name |
5-methylnonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCHODYKPKXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


